molecular formula C7H12ClN3O2 B7358950 ethyl 3-(aminomethyl)-1H-pyrazole-5-carboxylate hydrochloride

ethyl 3-(aminomethyl)-1H-pyrazole-5-carboxylate hydrochloride

Cat. No.: B7358950
M. Wt: 205.64 g/mol
InChI Key: CWSRAEBMMNNQFM-UHFFFAOYSA-N
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Description

Ethyl 3-(aminomethyl)-1H-pyrazole-5-carboxylate hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(aminomethyl)-1H-pyrazole-5-carboxylate hydrochloride typically involves the reaction of ethyl 3-aminomethyl-1H-pyrazole-5-carboxylate with hydrochloric acid. The reaction conditions include maintaining a specific temperature and pH level to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to achieve high yield and purity. The process involves the use of reactors and purification techniques to obtain the final product in a cost-effective manner.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(aminomethyl)-1H-pyrazole-5-carboxylate hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Ethyl 3-(aminomethyl)-1H-pyrazole-5-carboxylate hydrochloride is widely used in scientific research due to its versatile chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. Its applications in chemistry include serving as a building block for more complex molecules and as a reagent in various organic synthesis reactions.

Mechanism of Action

The mechanism by which ethyl 3-(aminomethyl)-1H-pyrazole-5-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biological molecules, leading to its biological activity.

Comparison with Similar Compounds

Ethyl 3-(aminomethyl)-1H-pyrazole-5-carboxylate hydrochloride is compared with other similar compounds to highlight its uniqueness. Similar compounds include ethyl 3-(aminomethyl)-1H-pyrazole-4-carboxylate hydrochloride and ethyl 3-(aminomethyl)-1H-pyrazole-2-carboxylate hydrochloride. These compounds differ in their substitution patterns and reactivity, making this compound distinct in its applications and properties.

Properties

IUPAC Name

ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-2-12-7(11)6-3-5(4-8)9-10-6;/h3H,2,4,8H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSRAEBMMNNQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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